molecular formula C10H16O4 B3055433 Diethyl 2-ethenyl-2-methylpropanedioate CAS No. 64770-16-7

Diethyl 2-ethenyl-2-methylpropanedioate

Cat. No.: B3055433
CAS No.: 64770-16-7
M. Wt: 200.23 g/mol
InChI Key: ZSRMDDFULBFKCP-UHFFFAOYSA-N
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Description

Diethyl 2-ethenyl-2-methylpropanedioate is an organic compound with the molecular formula C10H16O4. It is a diester of 2-ethenyl-2-methylpropanedioic acid and is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-ethenyl-2-methylpropanedioate can be synthesized through the esterification of 2-ethenyl-2-methylpropanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid, followed by purification through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Diethyl 2-ethenyl-2-methylpropanedioate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which diethyl 2-ethenyl-2-methylpropanedioate exerts its effects involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

  • Diethyl methylmalonate
  • Diethyl ethoxymethylenemalonate
  • Diethyl 2-bromo-2-methylmalonate

Comparison: Diethyl 2-ethenyl-2-methylpropanedioate is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to similar compounds like diethyl methylmalonate. This ethenyl group allows for further functionalization and makes the compound more versatile in synthetic applications .

Properties

IUPAC Name

diethyl 2-ethenyl-2-methylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRMDDFULBFKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C=C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504272
Record name Diethyl ethenyl(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64770-16-7
Record name Diethyl ethenyl(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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